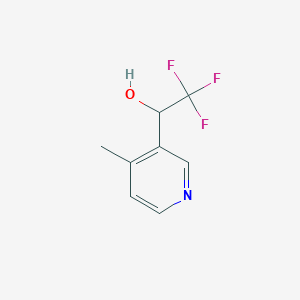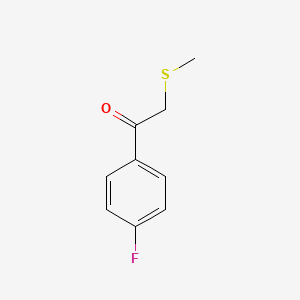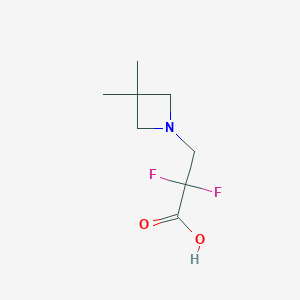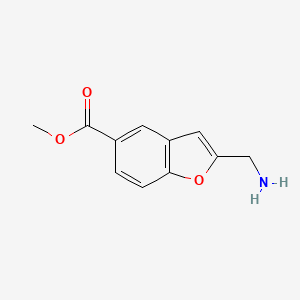![molecular formula C10H15Cl B13196202 3-(Chloromethyl)-3-(prop-2-en-1-yl)bicyclo[3.1.0]hexane](/img/structure/B13196202.png)
3-(Chloromethyl)-3-(prop-2-en-1-yl)bicyclo[3.1.0]hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Chloromethyl)-3-(prop-2-en-1-yl)bicyclo[310]hexane is an organic compound characterized by a bicyclic hexane structure with chloromethyl and prop-2-en-1-yl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-3-(prop-2-en-1-yl)bicyclo[3.1.0]hexane typically involves the following steps:
Formation of the Bicyclic Core: The bicyclo[3.1.0]hexane core can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of Chloromethyl Group: The chloromethyl group can be introduced via a chloromethylation reaction using formaldehyde and hydrochloric acid.
Addition of Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be added through an alkylation reaction using an appropriate alkyl halide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the synthetic routes mentioned above, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of saturated derivatives.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be employed.
Major Products
Oxidation: Epoxides, alcohols, or ketones.
Reduction: Saturated hydrocarbons.
Substitution: Azides, nitriles, or other substituted derivatives.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: The compound can serve as a building block for the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Its unique structure makes it an interesting subject for studying various reaction mechanisms.
Biology and Medicine
Drug Development:
Biological Probes: Can be used as a probe to study biological processes.
Industry
Materials Science:
Chemical Manufacturing: Can be used as an intermediate in the production of other chemicals.
Mécanisme D'action
The mechanism of action of 3-(Chloromethyl)-3-(prop-2-en-1-yl)bicyclo[3.1.0]hexane would depend on its specific application. In general, the compound may interact with molecular targets through covalent bonding, hydrogen bonding, or van der Waals interactions. The pathways involved would vary based on the specific reactions or processes being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Chloromethyl)bicyclo[3.1.0]hexane: Lacks the prop-2-en-1-yl group.
3-(Prop-2-en-1-yl)bicyclo[3.1.0]hexane: Lacks the chloromethyl group.
3-(Hydroxymethyl)-3-(prop-2-en-1-yl)bicyclo[3.1.0]hexane: Contains a hydroxymethyl group instead of a chloromethyl group.
Uniqueness
3-(Chloromethyl)-3-(prop-2-en-1-yl)bicyclo[3.1.0]hexane is unique due to the presence of both chloromethyl and prop-2-en-1-yl groups on the bicyclic hexane core. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H15Cl |
|---|---|
Poids moléculaire |
170.68 g/mol |
Nom IUPAC |
3-(chloromethyl)-3-prop-2-enylbicyclo[3.1.0]hexane |
InChI |
InChI=1S/C10H15Cl/c1-2-3-10(7-11)5-8-4-9(8)6-10/h2,8-9H,1,3-7H2 |
Clé InChI |
SQNSTSMVDVHYJY-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1(CC2CC2C1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide](/img/structure/B13196148.png)


![2-[3-(2-Methylpropyl)pyridin-4-yl]acetic acid](/img/structure/B13196172.png)

![{[1-(Chloromethyl)cyclopropyl]methyl}cyclohexane](/img/structure/B13196177.png)





